molecular formula C18H17N3O5S B11485774 7-methyl-3-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

7-methyl-3-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Cat. No.: B11485774
M. Wt: 387.4 g/mol
InChI Key: PVNQZATWBXFFQW-UHFFFAOYSA-N
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Description

7-methyl-3-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is a complex organic compound that belongs to the class of benzoxazines. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a quinoline moiety and a sulfonamide group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazine ring. This can be achieved through the reaction of an ortho-aminophenol with a suitable aldehyde under acidic conditions.

    Introduction of the Quinoline Moiety: The quinoline moiety can be introduced through a Friedländer synthesis, which involves the condensation of an aniline derivative with a ketone or aldehyde in the presence of a Lewis acid catalyst.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Quinoline N-oxides and other oxidized derivatives.

    Reduction: Alcohols, amines, and reduced quinoline derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s sulfonamide group is of particular interest due to its potential as an enzyme inhibitor. Sulfonamides are known to inhibit enzymes such as carbonic anhydrase, making this compound a candidate for studying enzyme inhibition.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for the development of new drugs. Its structural features suggest potential activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its benzoxazine ring, which imparts thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 7-methyl-3-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. The benzoxazine ring can interact with various receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-methyl-3-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
  • 7-methyl-3-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
  • 7-methyl-3-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Uniqueness

The uniqueness of this compound lies in the specific positioning of the functional groups, which imparts distinct chemical and biological properties. The presence of the sulfonamide group at the 6-position of the benzoxazine ring and the quinoline moiety at the 7-position allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H17N3O5S

Molecular Weight

387.4 g/mol

IUPAC Name

7-methyl-3-oxo-N-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)-4H-1,4-benzoxazine-6-sulfonamide

InChI

InChI=1S/C18H17N3O5S/c1-10-6-15-14(20-18(23)9-26-15)8-16(10)27(24,25)21-12-4-2-11-3-5-17(22)19-13(11)7-12/h2,4,6-8,21H,3,5,9H2,1H3,(H,19,22)(H,20,23)

InChI Key

PVNQZATWBXFFQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)NC3=CC4=C(CCC(=O)N4)C=C3)NC(=O)CO2

Origin of Product

United States

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